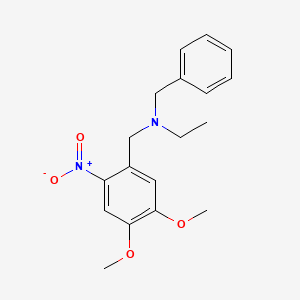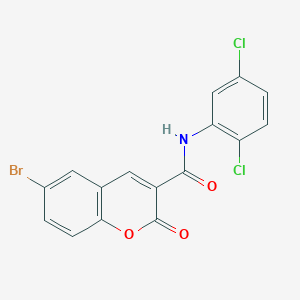![molecular formula C10H10Cl2N2O2 B5785971 N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)
N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide, commonly known as DAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
The mechanism of action of DAA is not fully understood. However, it has been suggested that DAA inhibits the activity of histone deacetylase (HDAC), an enzyme that plays a role in gene expression. By inhibiting HDAC, DAA may alter the expression of genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
DAA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. DAA has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DAA in lab experiments is its low toxicity in normal cells, which reduces the risk of side effects. DAA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using DAA is its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on DAA. One area of interest is the development of DAA-based therapeutics for cancer treatment. Another area of interest is the use of DAA as a diagnostic tool for cancer detection. Additionally, further research is needed to fully understand the mechanism of action of DAA and its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide, or DAA, is a chemical compound that has shown promising potential for scientific research applications, particularly in the field of cancer research. DAA has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. While there are limitations to using DAA in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
DAA is synthesized by reacting 2-acetamidophenylboronic acid with 2,2-dichloroacetyl chloride in the presence of a palladium catalyst. The reaction takes place in a mixture of tetrahydrofuran (THF) and water. The resulting product is then purified by recrystallization to obtain pure DAA.
Aplicaciones Científicas De Investigación
DAA has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DAA has also been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(15)13-7-4-2-3-5-8(7)14-10(16)9(11)12/h2-5,9H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBACKLQZODCJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)



![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)


![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)

![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)


